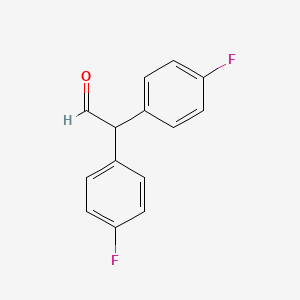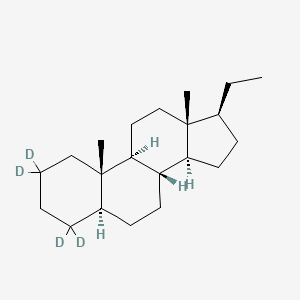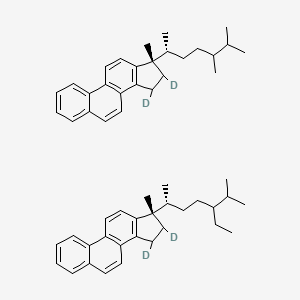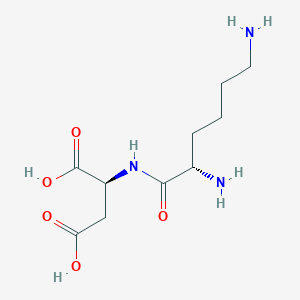
Ald-Ph-PEG12-TFP ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ald-Ph-PEG12-TFP ester is a polyethylene glycol-based compound that is widely used in scientific research. It is known for its ability to react with primary amine groups and is less susceptible to hydrolysis compared to other esters. The compound consists of a benzaldehyde group that can react with aminooxy-bearing molecules, and a hydrophilic polyethylene glycol chain that increases the water solubility of the compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ald-Ph-PEG12-TFP ester involves the reaction of a polyethylene glycol chain with a benzaldehyde group and a tetrafluorophenyl ester. The reaction typically occurs under mild conditions to prevent the hydrolysis of the ester group. The polyethylene glycol chain is first activated with a suitable reagent, such as a carbodiimide, to form an intermediate that can react with the benzaldehyde group.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in batch reactors, where the reaction conditions can be closely monitored and adjusted as needed.
Analyse Des Réactions Chimiques
Types of Reactions: Ald-Ph-PEG12-TFP ester primarily undergoes substitution reactions, where the tetrafluorophenyl ester reacts with primary amine groups to form stable amide bonds. This reaction is highly specific and occurs under mild conditions, making it suitable for use in various applications.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include primary amines and aminooxy-bearing molecules. The reactions typically occur in aqueous or organic solvents, with the optimal pH range being 7.5 to 8.0. The presence of a catalyst, such as a carbodiimide, can enhance the reaction rate and yield .
Major Products Formed: The major products formed from the reactions involving this compound are amide bonds and oxime linkages. These products are highly stable and can be used in various applications, including the synthesis of bioconjugates and drug delivery systems .
Applications De Recherche Scientifique
Ald-Ph-PEG12-TFP ester has a wide range of applications in scientific research. In chemistry, it is used as a linker for the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells . In biology, the compound is used for the modification of proteins and peptides to enhance their solubility and stability . In medicine, this compound is used in the development of drug delivery systems, where it helps to improve the pharmacokinetics and bioavailability of therapeutic agents . In industry, the compound is used in the production of high-purity polyethylene glycol linkers for various applications .
Mécanisme D'action
The mechanism of action of Ald-Ph-PEG12-TFP ester involves the formation of stable amide bonds and oxime linkages through its reaction with primary amine groups and aminooxy-bearing molecules. The polyethylene glycol chain enhances the solubility and stability of the compound, allowing it to effectively modify proteins and peptides. The benzaldehyde group reacts with aminooxy-bearing molecules to form oxime linkages, which are highly stable and resistant to hydrolysis .
Comparaison Avec Des Composés Similaires
Ald-Ph-PEG12-TFP ester is unique in its ability to form stable amide bonds and oxime linkages under mild conditions. Similar compounds include azido-dPEG12-TFP ester and maleimide-dPEG12-TFP ester, which also react with primary amine groups but have different functional groups that provide additional reactivity. Azido-dPEG12-TFP ester, for example, is used in click chemistry reactions, while maleimide-dPEG12-TFP ester reacts with sulfhydryl groups .
List of Similar Compounds:- Azido-dPEG12-TFP ester
- Maleimide-dPEG12-TFP ester
- m-dPEG12-TFP ester
Propriétés
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H59F4NO16/c42-35-31-36(43)39(45)40(38(35)44)62-37(48)5-7-50-9-11-52-13-15-54-17-19-56-21-23-58-25-27-60-29-30-61-28-26-59-24-22-57-20-18-55-16-14-53-12-10-51-8-6-46-41(49)34-3-1-33(32-47)2-4-34/h1-4,31-32H,5-30H2,(H,46,49) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRWMAATCHEJKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H59F4NO16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
897.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Selenolo[3,2-b]thiophene](/img/structure/B3250733.png)

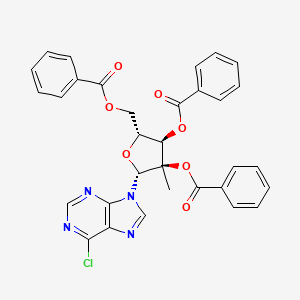
![(5S,10S,17S)-17-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-10,17-dimethyl-2,3,4,5,6,7,15,16-octahydro-1H-cyclopenta[a]phenanthrene;(5R,10S,17S)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,17-dimethyl-2,3,4,5,6,7,15,16-octahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B3250757.png)
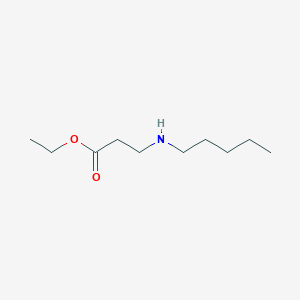
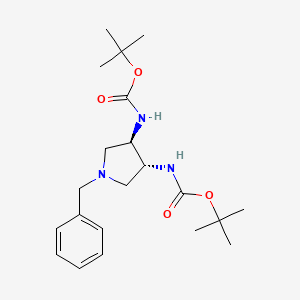
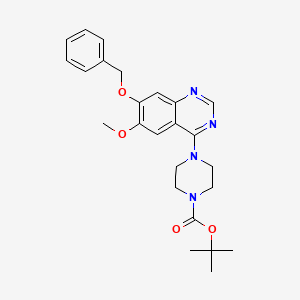
![Benzenamine, N-[(4-methoxyphenyl)methylidene]-3-nitro-](/img/structure/B3250794.png)
